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Compound of Interest

5-Bromo-2-chloro-4,6-
Compound Name:
dimethylpyrimidine

Cat. No.: B1281504

An In-depth Technical Guide to 5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS: 4786-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative that serves
as a versatile and valuable building block in organic synthesis.[1][2] Its structure, featuring two
distinct halogen atoms at the C2 and C5 positions, allows for selective and sequential
functionalization. This differential reactivity makes it a key intermediate in the synthesis of
complex heterocyclic compounds, particularly for applications in medicinal chemistry and drug
discovery.[3][4] The pyrimidine core is a privileged scaffold found in numerous biologically
active molecules, including kinase inhibitors, antiviral agents, and other therapeutic
compounds.[4][5] This guide provides a comprehensive overview of its physicochemical
properties, synthetic applications, and experimental protocols relevant to its use in research
and development.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Bromo-2-chloro-4,6-
dimethylpyrimidine is presented below. This data is essential for its proper handling, storage,
and application in synthetic chemistry.
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Property Value Reference(s)
CAS Number 4786-72-5 [1112][6]
Molecular Formula CeHeBrCIN-2 [11121[7]
Molecular Weight 221.48 g/mol [21[6]1[7]
IUPAC Name 5-bromo-2-chloro-4,6- 1]
dimethylpyrimidine
Appearance Solid [11[7]
Boiling Point 277.7 °C at 760 mmHg [2]
Density 1.621 g/cm3 [2]
Flash Point 121.8°C [2]
Refractive Index 1.567 [2]

Storage Temperature

2-8 °C, under inert atmosphere

[1]

InChl Key

MDZCNJHECVPINP-
UHFFFAOYSA-N

[1](7]

SMILES String

CIC1=NC(C)=C(Br)C(C)=N1

[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-2-chloro-4,6-dimethylpyrimidine stems from the differential

reactivity of its two halogen substituents. The electron-deficient nature of the pyrimidine ring

activates both the chloro and bromo groups. Generally, the C5-bromo position is more

susceptible to palladium-catalyzed cross-coupling reactions, while the C2-chloro position is

more reactive towards nucleophilic aromatic substitution (SNAr).[3][8] This chemoselectivity

allows for controlled, stepwise elaboration of the pyrimidine core.
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Caption: Reactivity pathways of 5-Bromo-2-chloro-4,6-dimethylpyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is generally more reactive than the carbon-
chlorine bond at C2 in palladium-catalyzed reactions.[3] This allows for selective C-C or C-N
bond formation at the C5 position.
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e Suzuki-Miyaura Coupling: Forms C-C bonds with organoboron compounds. This is widely
used to introduce aryl or heteroaryl substituents.[9]

« Stille Coupling: Reacts with organostannane reagents to form C-C bonds.[3]

¢ Buchwald-Hartwig Amination: Forms C-N bonds with amines, a crucial transformation in the
synthesis of many pharmaceutical agents.[5]

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro substituent is highly susceptible to displacement by nucleophiles due to the
electron-withdrawing effect of the adjacent ring nitrogens.[3] This reaction is commonly
performed with amines, alcohols, or thiols to introduce a wide variety of functional groups at the
C2 position.

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of
biological activities, including anticancer, antiviral, and antibacterial properties.[5][10][11] 5-
Bromo-2-chloro-4,6-dimethylpyrimidine serves as a key starting material for the synthesis of
biologically active molecules, particularly in the development of kinase inhibitors.[5] Kinases
are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like
cancer.[5] The ability to selectively functionalize the pyrimidine scaffold at two different
positions allows researchers to generate diverse chemical libraries and perform structure-
activity relationship (SAR) studies to optimize drug candidates.[8]

Experimental Protocols

The following are generalized protocols for key reactions involving bromo-chloro-pyrimidine
scaffolds, adapted from established procedures for analogous compounds.[3][8][12]
Researchers should optimize conditions for their specific substrates.

Protocol 1: Generalized Suzuki-Miyaura Coupling at the
C5-Position

This protocol describes a typical procedure for the palladium-catalyzed coupling of an
arylboronic acid at the C5-bromo position.
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Materials:

5-Bromo-2-chloro-4,6-dimethylpyrimidine (1.0 equiv.)
Arylboronic acid (1.1-1.5 equiv.)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs or Na2COs, 2.0-3.0 equiv.)

Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-
Bromo-2-chloro-4,6-dimethylpyrimidine, the arylboronic acid, the palladium catalyst, and
the base.

Add the degassed solvent system via cannula.

Heat the reaction mixture with stirring to 80-100 °C.

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.qg., ethyl acetate) and wash with water and
brine.

Dry the combined organic layers over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Reaction Setup
Combine Reactants: Reaction Workup & Purification
- Pyrimidine (1 eq)
- Boronic Acid (1.2 eq) —»
- Pd Catalyst (5 mol%)
- Base (2 eq)

Add Degassed Heat to 80-100 °C Monitor by Cool & Dilute Aqueous Wash Dry (NazS04) Column
Solvent under Inert Gas TLC/LC-MS (EtOAC) (H20, Brine) & Concentrate Chromatography

Click to download full resolution via product page

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Generalized Nucleophilic Aromatic
Substitution (SNATr) at the C2-Position

This protocol outlines a general method for the displacement of the C2-chloro group with an
amine nucleophile.

Materials:

5-Bromo-2-chloro-4,6-dimethylpyrimidine (1.0 equiv.)

Amine nucleophile (primary or secondary, 1.0-1.2 equiv.)

Base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv., if amine salt is used or to scavenge HCI)

Solvent (e.qg., ethanol, isopropanol, DMF, or NMP)
Procedure:

e In a round-bottom flask, dissolve 5-Bromo-2-chloro-4,6-dimethylpyrimidine in the chosen
solvent.

e Add the amine nucleophile, followed by the base (if required).

» Heat the reaction mixture to reflux (typically 80-120 °C).
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Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under
reduced pressure.

The crude product can be purified by recrystallization or flash column chromatography.

Safety Information

5-Bromo-2-chloro-4,6-dimethylpyrimidine should be handled with appropriate safety
precautions in a well-ventilated fume hood. It is classified with the following hazard statements:
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye
irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn at all times.

Conclusion

5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS 4786-72-5) is a highly valuable and versatile
intermediate for organic synthesis. Its key advantage lies in the differential reactivity of the C2-
chloro and C5-bromo positions, enabling selective, stepwise functionalization through
nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This
predictable reactivity makes it an essential tool for researchers and drug development
professionals in the construction of novel pyrimidine-based compounds with significant
potential as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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